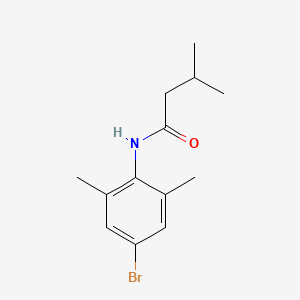![molecular formula C15H13N3O3 B5779815 N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5779815.png)
N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide, commonly known as FPOP, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. FPOP is a photo-reactive amino acid derivative that can be used to study protein structure and dynamics in vitro and in vivo.
Mécanisme D'action
FPOP works by reacting with amino acid residues in proteins when exposed to light. The reaction between FPOP and amino acids produces a covalent bond between the two molecules, which can be detected and analyzed using mass spectrometry. The reaction is highly selective, with FPOP primarily reacting with solvent-exposed amino acid residues.
Biochemical and Physiological Effects
FPOP has been shown to have minimal biochemical and physiological effects on proteins and cells. Studies have shown that FPOP does not significantly alter protein function or stability and does not induce cytotoxicity or apoptosis in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FPOP is its high selectivity and sensitivity in detecting solvent-exposed amino acid residues in proteins. FPOP is also easy to use and can be applied to a wide range of proteins and systems. However, FPOP has some limitations in lab experiments. FPOP requires exposure to light, which can limit its use in certain experimental conditions. FPOP can also react with amino acid residues that are not solvent-exposed, leading to false-positive results.
Orientations Futures
There are several future directions for the use of FPOP in scientific research. One potential application is in the study of protein-protein interactions in complex systems, such as membrane proteins. FPOP can also be used to study protein dynamics in vivo, providing insights into protein function and regulation. Additionally, FPOP can be used in combination with other techniques, such as NMR and X-ray crystallography, to gain a more comprehensive understanding of protein structure and function.
Méthodes De Synthèse
The synthesis of FPOP involves the reaction of 4-(5-amino-1,3,4-oxadiazol-2-yl)aniline with 2-furoyl chloride and propanoic acid. The resulting product is then purified through column chromatography to obtain pure FPOP. The synthesis method of FPOP has been optimized in recent years to increase the yield and purity of the compound.
Applications De Recherche Scientifique
FPOP has a wide range of potential applications in scientific research. One of the main uses of FPOP is in the study of protein structure and dynamics. FPOP can be used to probe the solvent accessibility of amino acid residues in proteins, allowing researchers to gain insights into protein folding, stability, and interactions. FPOP can also be used to study protein-protein interactions, protein-ligand interactions, and protein conformational changes.
Propriétés
IUPAC Name |
N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-2-13(19)16-11-7-5-10(6-8-11)14-17-18-15(21-14)12-4-3-9-20-12/h3-9H,2H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMIBLMAINSEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-N'-phenylurea](/img/structure/B5779736.png)
![N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide](/img/structure/B5779739.png)

![1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5779748.png)


![2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B5779792.png)
![methyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B5779798.png)
![1-ethyl-4-({[(3-nitrophenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B5779808.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5779813.png)

![(4-{[3-(2-furyl)acryloyl]amino}phenoxy)acetic acid](/img/structure/B5779824.png)
![N-(4-{[3-(4-methylphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5779826.png)
![1-(2-methoxyphenyl)-4-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5779831.png)